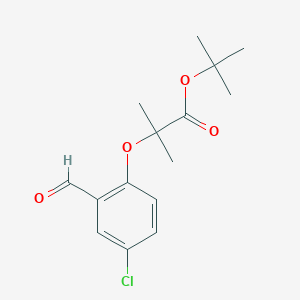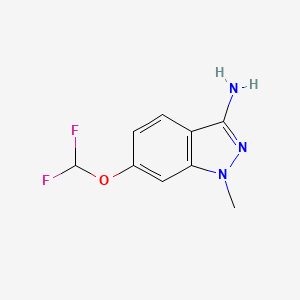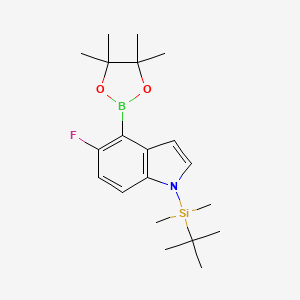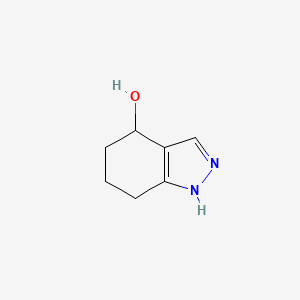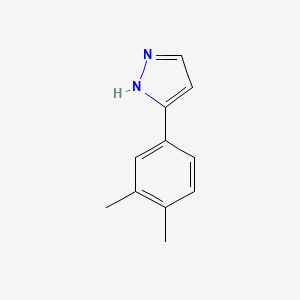
5-(3,4-diméthylphényl)-1H-pyrazole
Vue d'ensemble
Description
5-(3,4-Dimethylphenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 3,4-dimethylphenyl group
Applications De Recherche Scientifique
Chemistry: 5-(3,4-Dimethylphenyl)-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Medicinal chemistry explores the use of 5-(3,4-dimethylphenyl)-1H-pyrazole derivatives as potential therapeutic agents. These derivatives may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
Mécanisme D'action
Pyrazoles
are a class of organic compounds with the formula C₃H₃N₂H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazoles are well-known in pharmaceutical chemistry for their various biological activities. They are used as intermediates in the synthesis of various drugs, including antipyretics, analgesics, and anti-inflammatory agents .
Aromatic compounds
, such as the 3,4-dimethylphenyl group in “5-(3,4-dimethylphenyl)-1H-pyrazole”, are a class of compounds that contain a ring of atoms with delocalized π electrons. They are known for their stability and are often involved in reactions such as electrophilic aromatic substitution .
Analyse Biochimique
Biochemical Properties
5-(3,4-dimethylphenyl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of carboxylesterases. Carboxylesterases are enzymes responsible for the hydrolysis of carboxyl esters into alcohol and carboxylic acid. The interaction between 5-(3,4-dimethylphenyl)-1H-pyrazole and carboxylesterases is characterized by the compound’s ability to inhibit the enzyme’s activity, thereby affecting the hydrolysis process . This inhibition can modulate the cytotoxicity of certain drugs, such as CPT-11, by preventing their activation through carboxylesterase-mediated cleavage.
Cellular Effects
The effects of 5-(3,4-dimethylphenyl)-1H-pyrazole on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting carboxylesterase activity, which can lead to reduced cytotoxicity of drugs that require activation by these enzymes . Additionally, 5-(3,4-dimethylphenyl)-1H-pyrazole can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of active drugs within the cell.
Molecular Mechanism
The molecular mechanism of 5-(3,4-dimethylphenyl)-1H-pyrazole involves its binding interactions with carboxylesterases. By binding to the active site of the enzyme, 5-(3,4-dimethylphenyl)-1H-pyrazole inhibits its activity, preventing the hydrolysis of carboxyl esters . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes and drug efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3,4-dimethylphenyl)-1H-pyrazole can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-(3,4-dimethylphenyl)-1H-pyrazole can accumulate within cells and maintain its inhibitory effects on carboxylesterases over extended periods . The compound’s stability and potential degradation products must be carefully monitored to ensure consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-(3,4-dimethylphenyl)-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits carboxylesterase activity without causing significant toxicity . At higher doses, 5-(3,4-dimethylphenyl)-1H-pyrazole may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. It is essential to determine the optimal dosage that maximizes the compound’s inhibitory effects while minimizing toxicity.
Metabolic Pathways
5-(3,4-dimethylphenyl)-1H-pyrazole is involved in metabolic pathways that include interactions with carboxylesterases and other enzymes. The compound’s inhibition of carboxylesterase activity can affect metabolic flux and metabolite levels within the cell . Additionally, 5-(3,4-dimethylphenyl)-1H-pyrazole may interact with cofactors and other biomolecules that influence its metabolic fate and overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(3,4-dimethylphenyl)-1H-pyrazole within cells and tissues are critical factors that determine its efficacy and potential side effects. The compound can be transported across cell membranes and accumulate within specific tissues, where it exerts its inhibitory effects on carboxylesterases . Transporters and binding proteins may facilitate the compound’s localization and accumulation, influencing its overall distribution and activity.
Subcellular Localization
The subcellular localization of 5-(3,4-dimethylphenyl)-1H-pyrazole is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s inhibitory effects on carboxylesterases and other enzymes, ultimately influencing cellular processes and drug efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dimethylphenyl)-1H-pyrazole typically involves the cyclization of hydrazine derivatives with 3,4-dimethylphenyl-substituted ketones. One common method includes the reaction of 3,4-dimethylacetophenone with hydrazine hydrate under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods: Industrial production of 5-(3,4-dimethylphenyl)-1H-pyrazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted pyrazoles.
Comparaison Avec Des Composés Similaires
5-Amino-1H-pyrazolo[4,3-b]pyridine: Known for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with psychoactive properties.
Uniqueness: 5-(3,4-Dimethylphenyl)-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethylphenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery and material science.
Propriétés
IUPAC Name |
5-(3,4-dimethylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-4-10(7-9(8)2)11-5-6-12-13-11/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEURCIFOCLJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



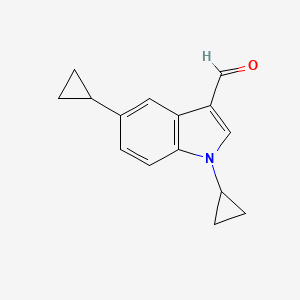
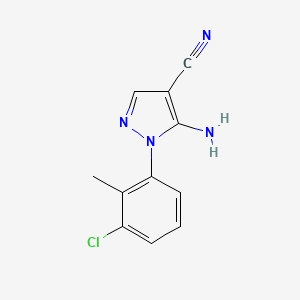

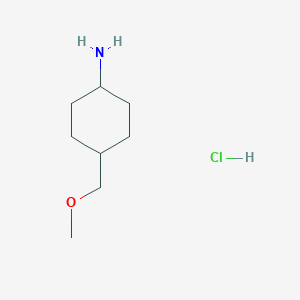
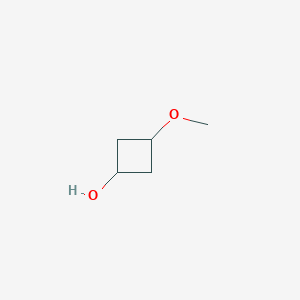
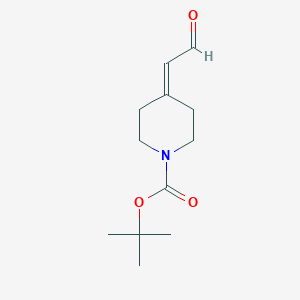
![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)

